molecular formula C15H23ClN2O B14718106 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-(3-(dimethylamino)propyl)-, monohydrochloride CAS No. 20904-21-6

2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-(3-(dimethylamino)propyl)-, monohydrochloride

Cat. No.: B14718106
CAS No.: 20904-21-6
M. Wt: 282.81 g/mol
InChI Key: OJKZBRNHOZHIQV-UHFFFAOYSA-N
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Description

2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-(3-(dimethylamino)propyl)-, monohydrochloride is a chemical compound with a complex structure that belongs to the benzazepine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-(3-(dimethylamino)propyl)-, monohydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of N-(2-arylethyl)-N-methyl-2-sulfinylacetamides . The reaction conditions often include the use of strong acids and controlled temperatures to facilitate the formation of the benzazepine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product in its monohydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-(3-(dimethylamino)propyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzazepine derivatives.

Scientific Research Applications

2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-(3-(dimethylamino)propyl)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system and its potential use in drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-(3-(dimethylamino)propyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-(3-(dimethylamino)propyl)-, monohydrochloride is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its dimethylamino propyl group, for example, may enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

CAS No.

20904-21-6

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

IUPAC Name

3-[3-(dimethylamino)propyl]-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride

InChI

InChI=1S/C15H22N2O.ClH/c1-16(2)9-5-10-17-11-8-13-6-3-4-7-14(13)12-15(17)18;/h3-4,6-7H,5,8-12H2,1-2H3;1H

InChI Key

OJKZBRNHOZHIQV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1CCC2=CC=CC=C2CC1=O.Cl

Origin of Product

United States

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